

Devimistat (CPI-613): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Devimistat*

Cat. No.: *B1670322*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat, also known as CPI-613, is a first-in-class experimental anti-cancer agent that targets mitochondrial metabolism.^{[1][2][3]} As a lipoate analog, **Devimistat** disrupts the tricarboxylic acid (TCA) cycle in tumor cells by inhibiting the mitochondrial enzymes pyruvate dehydrogenase (PDH) and α -ketoglutarate dehydrogenase (α -KGDH).^{[4][5][6][7]} This selective disruption of cancer cell metabolism leads to apoptosis and necrosis.^{[4][8]} **Devimistat** has shown promise in preclinical and clinical studies for various malignancies, including pancreatic cancer and acute myeloid leukemia (AML).^{[2][3][9]} This document provides detailed information on the solubility of **Devimistat**, protocols for stock solution preparation, and methodologies for key experiments.

Physicochemical Properties and Solubility

Devimistat is a medium-chain fatty acid derivative with the chemical formula $C_{22}H_{28}O_2S_2$ and a molecular weight of 388.59 g/mol.^{[4][8]} Its solubility is a critical factor for the design and execution of both in vitro and in vivo experiments.

Solubility Data

The solubility of **Devimistat** in various common laboratory solvents is summarized in the table below. It is important to note that for dimethyl sulfoxide (DMSO), using a fresh, anhydrous

grade is recommended as moisture can reduce the solubility of the compound.[5]

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	78 mg/mL[4][5]	200.72 mM[4]	Use fresh, anhydrous DMSO as moisture can decrease solubility.[5]
Ethanol	78 mg/mL[4]	200.72 mM[4]	
Water	Insoluble[4]	-	
0.1N NaOH (aq)	Soluble[8]	-	Specific concentration not provided.

Stock Solution Preparation Protocols

Proper preparation of stock solutions is essential for obtaining accurate and reproducible experimental results. The following protocols are recommended for preparing **Devimistat** stock solutions for in vitro and in vivo applications.

In Vitro Stock Solution (e.g., 200 mM in DMSO)

This high-concentration stock is suitable for dilution into cell culture media for various cellular assays.

Materials:

- **Devimistat** (CPI-613) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Protocol:

- Weigh the required amount of **Devimistat** powder. For example, to prepare 1 mL of a 200 mM stock solution, weigh 77.72 mg of **Devimistat** (Molecular Weight: 388.59 g/mol).
- Add the weighed **Devimistat** to a sterile tube.
- Add the appropriate volume of anhydrous DMSO. For a 200 mM solution, add 1 mL of DMSO for every 77.72 mg of **Devimistat**.
- Vortex the solution thoroughly until the **Devimistat** is completely dissolved.^{[7][10]}
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to 3 years.^{[5][7]}

In Vivo Formulation (Suspension for Oral Gavage)

For oral administration in animal models, a suspension is often prepared using carboxymethylcellulose sodium (CMC-Na).

Materials:

- **Devimistat** (CPI-613) powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
- Sterile tubes
- Homogenizer or sonicator

Protocol:

- Prepare the desired concentration of CMC-Na solution.
- Weigh the required amount of **Devimistat**. For example, to prepare a 5 mg/mL suspension, weigh 5 mg of **Devimistat**.
- Add the **Devimistat** powder to 1 mL of the CMC-Na solution.

- Mix thoroughly using a vortex mixer and then homogenize or sonicate until a uniform suspension is achieved.[4]
- This preparation should be made fresh before each use.

In Vivo Formulation (for Intraperitoneal Injection)

A common formulation for intraperitoneal (i.p.) injection involves a mixture of solvents to ensure solubility and delivery.

Materials:

- **Devimistat** (CPI-613) DMSO stock solution (e.g., 78 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween 80
- Sterile ddH₂O (double-distilled water)

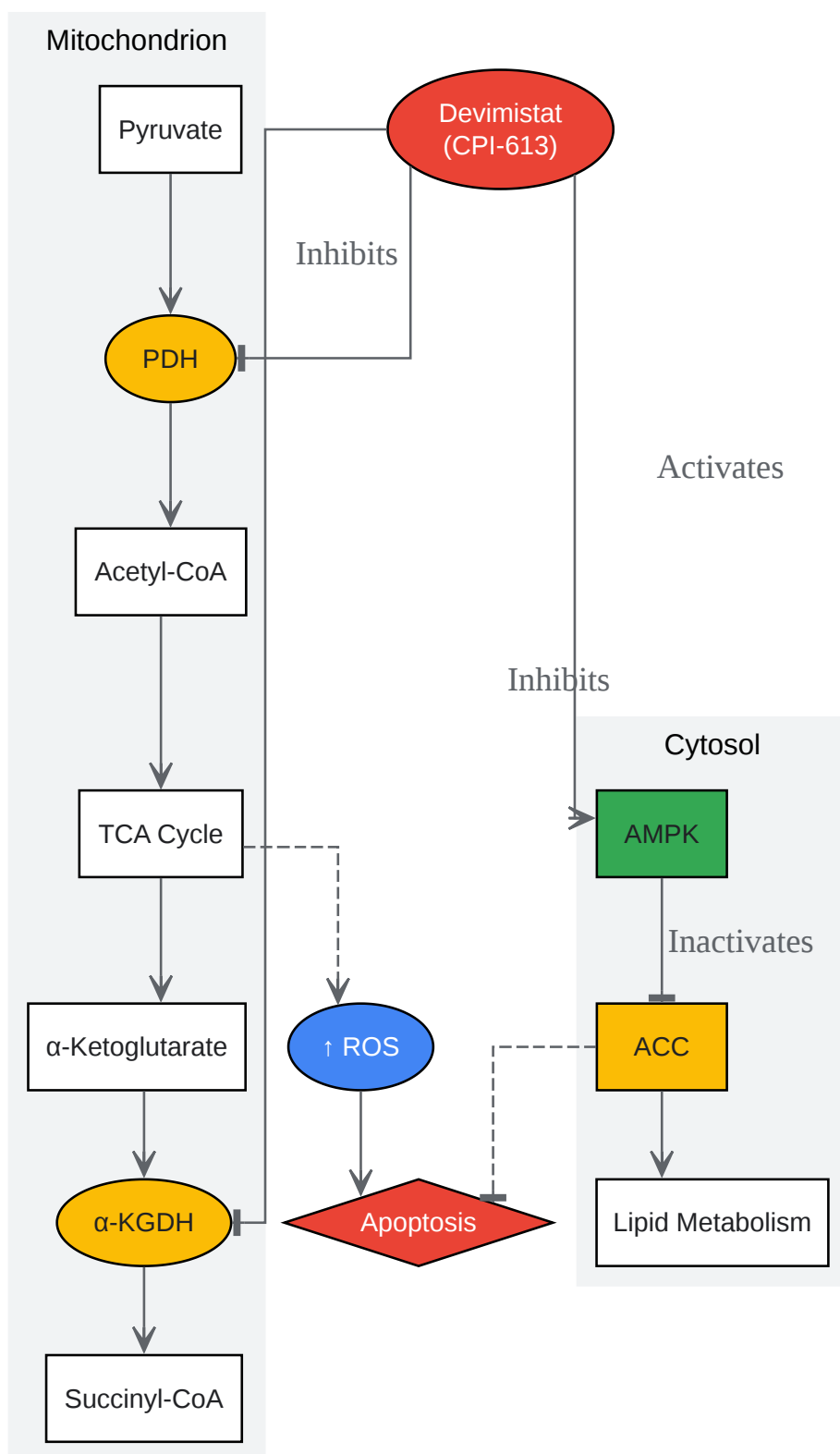
Protocol (Example for 1 mL working solution):[5]

- Start with 50 μ L of a 78 mg/mL clear DMSO stock solution of **Devimistat**.
- Add 400 μ L of PEG300 and mix until the solution is clear.
- Add 50 μ L of Tween 80 to the mixture and mix until clear.
- Add 500 μ L of sterile ddH₂O to bring the final volume to 1 mL.
- The mixed solution should be used immediately for optimal results.[5]

Mechanism of Action and Signaling Pathways

Devimistat selectively targets the altered mitochondrial metabolism of cancer cells.[8] It inhibits two key enzymes in the TCA cycle, Pyruvate Dehydrogenase (PDH) and α -Ketoglutarate Dehydrogenase (α -KGDH).[6] This dual inhibition disrupts mitochondrial energy production, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[6] Furthermore, studies have shown that **Devimistat** can activate the AMP-activated protein

kinase (AMPK) signaling pathway, which in turn inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in lipid metabolism.[6][11] This disruption of lipid metabolism further contributes to its cytotoxic effects in cancer cells.[11]



[Click to download full resolution via product page](#)

Mechanism of action of **Devimistat** (CPI-613).

Experimental Protocols

The following are examples of common experimental protocols used to evaluate the efficacy of **Devimistat**.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Pancreatic cancer cells (or other relevant cell lines)
- 96-well culture plates
- Complete culture medium
- **Devimistat** (CPI-613) stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Plate reader

Protocol:[\[6\]](#)[\[11\]](#)

- Seed cells in a 96-well plate at a suitable density (e.g., 5×10^3 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of **Devimistat** (e.g., 0-400 μ M) for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., 0.1% DMSO).[\[10\]](#)
- After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cells treated with **Devimistat**
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer

Protocol:[6][11]

- Treat cells with **Devimistat** as described in the cell viability assay.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in the binding buffer provided in the kit.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

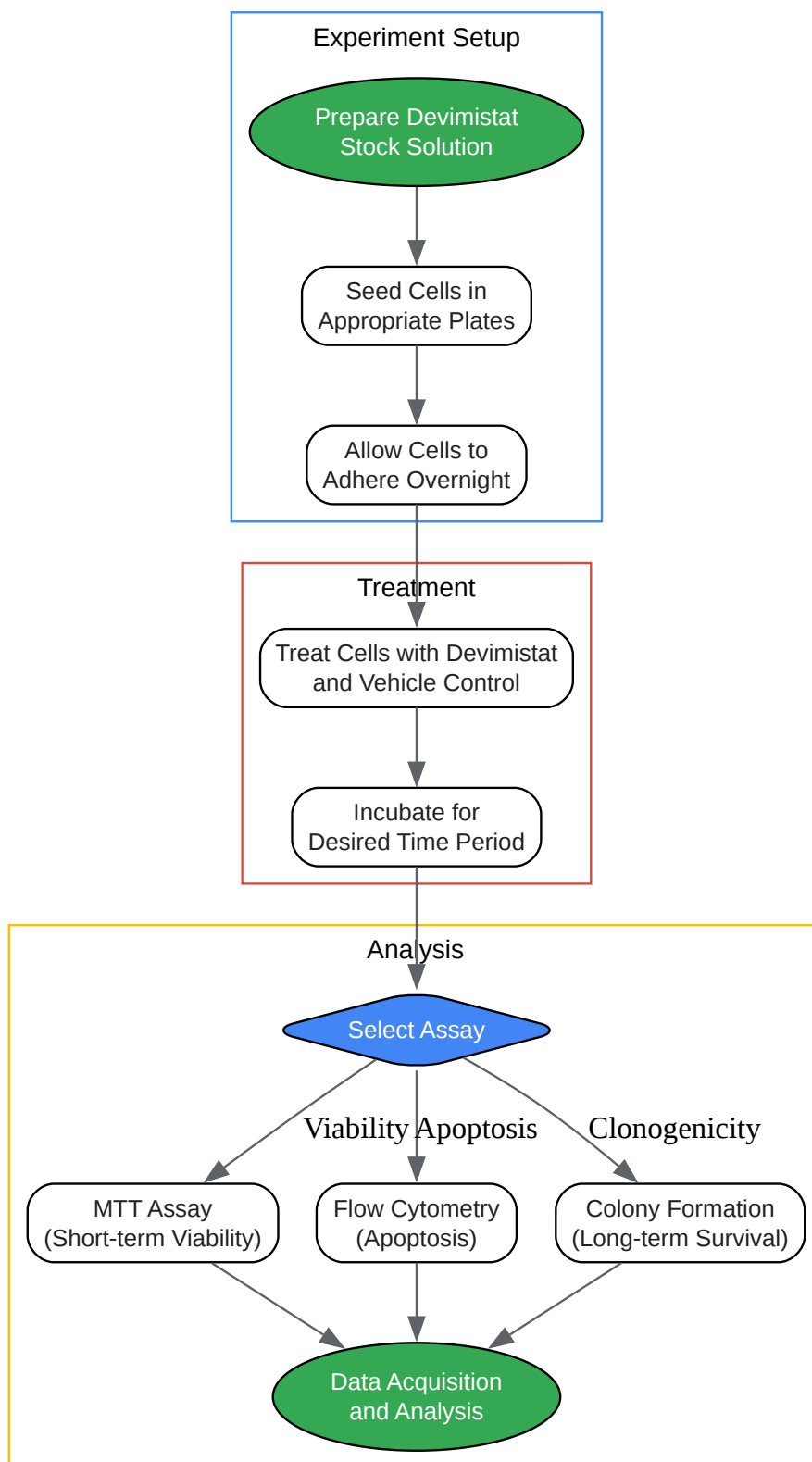
Materials:

- 6-well culture plates
- Complete culture medium

- **Devimistat** (CPI-613) stock solution
- Methanol
- Crystal violet staining solution

Protocol:[[10](#)]

- Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
- Treat the cells with **Devimistat** for a specified period (e.g., 72 hours).
- After treatment, remove the drug-containing medium, wash the cells, and add fresh complete medium.
- Allow the cells to grow for an additional 10-14 days until visible colonies are formed.
- Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet for 15 minutes.
- Wash the plates with water and allow them to air dry.
- Count the number of colonies (typically defined as clusters of ≥ 50 cells).



[Click to download full resolution via product page](#)

General workflow for in vitro experiments with **Devimistat**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Devimistat - Wikipedia [en.wikipedia.org]
- 3. cornerstonepharma.com [cornerstonepharma.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. cornerstonepharma.com [cornerstonepharma.com]
- 10. Targeting Cellular Metabolism With CPI-613 Sensitizes Pancreatic Cancer Cells to Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Devimistat (CPI-613): Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670322#solubility-and-stock-solution-preparation-for-devimistat-cpi-613]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com